molecular formula C13H16N4O2 B2774406 N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2109112-52-7

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2774406
CAS No.: 2109112-52-7
M. Wt: 260.297
InChI Key: ZNMHABADNBNESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic chemical compound based on the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a structure recognized in medicinal chemistry for its potential as a metabotropic glutamate receptor (mGluR) modulator . Compounds within this chemical class have been identified as potent and selective negative allosteric modulators (NAMs) of mGluR2 . Research into related analogs has demonstrated significant in vivo activity in rodent models of cognition, such as the V-maze, indicating the value of this scaffold for investigating cognitive function and potential neurological disorders . The structure-activity relationship (SAR) for this series suggests that strategic substitutions on the core can profoundly influence potency and selectivity . This product is intended for research purposes to further explore the pharmacology of glutamate receptors and for the development of novel neuroactive compounds. It is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-8-7-17-11(13(19)14-8)6-10(16-17)12(18)15-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,19)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMHABADNBNESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3CCCC3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-5-methylpyrazole with 2,3-dichloropyrazine in the presence of a base can yield the desired pyrazolopyrazine core.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazolopyrazine core with cyclopentyl bromide in the presence of a strong base such as sodium hydride.

    Formation of the carboxamide group: The final step involves the conversion of the ester or acid precursor to the carboxamide using reagents such as ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor modulation, and cellular signaling pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-oxo-N-(2-phenylethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
  • Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate

Uniqueness

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-cyclopentyl-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

This compound features a unique pyrazolo-pyrazine structure with a molecular formula of C13H16N4O2 and a molecular weight of approximately 260.29 g/mol. The presence of a cyclopentyl group at the nitrogen atom and a carboxamide functional group at the second position enhances its reactivity and potential interactions with biological targets .

The core structure of this compound suggests that it may exhibit inhibitory activity against specific kinases, which are crucial enzymes involved in various cellular processes. The carbonyl and amide functionalities allow for interactions with biological targets, potentially influencing signaling pathways related to cell proliferation and survival .

Biological Activities

Research indicates that compounds similar to this compound demonstrate significant biological activities. These include:

  • Antitumor Activity : Similar compounds have shown antitumor effects via cyclin-dependent kinase (CDK) inhibition.
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating glutamate receptors.

The following table summarizes some related compounds and their biological activities:

Compound NameStructureBiological Activity
6-Methylpyrazolo[1,5-a]pyrazineStructureAntitumor activity via CDK inhibition
7-(Cyclopropylmethyl)-8-(trifluoromethyl)-pyrazolo[4,3-a]pyridineStructureModulation of glutamate receptors
6-Cycloheptyl-pyrazolo[1,5-a]pyrazineStructureNeuroprotective effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the pyrazolo-pyrazine scaffold. For instance, a study evaluated various GYH2 derivatives for their anti-hepatitis B virus (HBV) activity. Two specific derivatives exhibited excellent anti-HBV activity with low cytotoxicity, indicating the potential for further development .

Moreover, structure-activity relationship (SAR) studies have been conducted to optimize the biological efficacy of these compounds. These studies provide insights into how modifications in structure can enhance target selectivity and potency .

Q & A

Q. How can analytical methods be adapted for degraded or impure samples?

  • Troubleshooting :
  • HPLC-DAD-MS : Detect degradation products (e.g., hydrolyzed amides) and adjust mobile phase (acetonitrile/0.1% formic acid) .
  • TGA/DSC : Identify thermal decomposition thresholds (>200°C) to refine drying protocols .

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